molecular formula C12H12O2 B104105 1,4-Dimethoxynaphthalene CAS No. 10075-62-4

1,4-Dimethoxynaphthalene

Cat. No.: B104105
CAS No.: 10075-62-4
M. Wt: 188.22 g/mol
InChI Key: FWWRTYBQQDXLDD-UHFFFAOYSA-N
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Description

1,4-Dimethoxynaphthalene is an organic compound with the molecular formula C₁₂H₁₂O₂ . It is a derivative of naphthalene, where two methoxy groups are substituted at the 1 and 4 positions of the naphthalene ring. This compound is known for its applications in organic synthesis and as a fluorescent marker .

Mechanism of Action

Target of Action

1,4-Dimethoxynaphthalene is a synthetic compound that has been used in various chemical reactions It’s known to be used as a protecting group for hydroxyl functions in the synthesis of polyunsaturated lipids .

Mode of Action

The compound acts as a protecting group for hydroxyl functions, which can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This selective removal is crucial in the synthesis of complex molecules, as it allows for the modification of specific parts of the molecule without affecting others.

Biochemical Pathways

It plays a significant role in the synthesis of polyunsaturated lipids . These lipids are essential components of cell membranes and play crucial roles in cell signaling, inflammation, and maintaining the structural integrity of cells.

Pharmacokinetics

Its molecular weight is 1882225 , which is within the range generally favorable for bioavailability

Result of Action

The primary result of this compound’s action is the successful synthesis of polyunsaturated lipids . These lipids are crucial for various biological functions, including cell signaling and maintaining cell structure. Therefore, the compound indirectly contributes to these biological processes.

Action Environment

The action of this compound is influenced by the chemical environment in which it is used. For instance, its role as a protecting group for hydroxyl functions requires oxidative conditions for the group’s removal . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other chemicals.

Biochemical Analysis

Biochemical Properties

1,4-Dimethoxynaphthalene is known to interact with various biomolecules. It has been used as a protecting group for hydroxyl functions in the synthesis of polyunsaturated lipids . This indicates that it can interact with enzymes and proteins involved in lipid synthesis and metabolism.

Molecular Mechanism

This compound acts as a protecting group that can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This suggests that it may interact with biomolecules through binding interactions and could potentially influence gene expression and enzyme activity.

Metabolic Pathways

This compound is involved in the synthesis of polyunsaturated lipids , indicating that it interacts with enzymes and cofactors in lipid metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxynaphthalene can be synthesized through various methods. One common method involves the methylation of 1,4-dihydroxynaphthalene using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethoxynaphthalene
  • 1,6-Dimethoxynaphthalene
  • 2,6-Dimethoxynaphthalene

Uniqueness

1,4-Dimethoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its position-specific methoxy groups influence its reactivity and applications, making it particularly useful as a fluorescent marker and in the synthesis of complex organic molecules .

Properties

IUPAC Name

1,4-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWRTYBQQDXLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143485
Record name 1,4-Dimethoxynaphthalene
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10075-62-4
Record name 1,4-Dimethoxynaphthalene
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Record name 1,4-Dimethoxynaphthalene
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Record name 1,4-Dimethoxynaphthalene
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Record name 1,4-Dimethoxynaphthalene
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Synthesis routes and methods I

Procedure details

To one liter of acetone were added 50.0 g (0.31 mol) of 1,4-dihydroxynaphthalene. To the resulting solution then were added 95.0 g (0.69 mol) of powdered potassium carbonate and 65 ml (0.69 mol) of dimethyl sulfate. The resulting mixture was stirred at reflux for 18 hours after which it was diluted with two liters of water and then extracted with methylene chloride. The organic extracts were combined,.dried over sodium sulfate, and evaporated in vacuo to give a black oil. The oil was distilled in vacuo to give 12.5 g of 1,4-dimethoxynaphthalene as an orange crystalline solid. b.p. 155° C. at 5 mm Hg.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following the procedure of Evans et al.,23 1,4-naphthoquinone (31, 10.00 g, 63.20 mmol) and Pd/C (10 wt %, 0.994 g) were added to a flame-dried 500 mL round bottom flask at room temperature under Argon. THF (250.0 mL) was then added at room temperature, the reaction vessel was covered in foil, and then purged with H2 for 10 minutes. A balloon filled with H2 was attached and the reaction stirred for 4 hrs at room temperature. The reaction was then purged with Argon before adding NaH (5.66 g, 142 mmol) slowly at 0° C. After 10 minutes Me2SO4 (13.0 mL, 137 mmol) was added slowly at 0° C. The reaction became too thick to stir after adding Me2SO4, and 50 mL of THF were added to facilitate stirring. The dark green mixture was allowed to stir at room temperature for 4 hrs. The reaction was then filtered through celite, washed with brine, dried over MgSO4, and condensed. The resulting solid was then purified by flash chromatography (EtOAc:hexanes) or recrystallized from Et2O:hexanes to provide 32 (11.74 g, 62.42 mmol, 99%) as pink needles.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.66 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0.994 g
Type
catalyst
Reaction Step Seven
Name
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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